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Abstract

Monomethyl octanoate, also known as methyl octanoate, is a fatty acid methyl ester
recognized for its potent fruity and sweet aroma, making it a valuable flavoring agent in the
food industry. This document provides detailed application notes and experimental protocols for
the effective use and evaluation of monomethyl octanoate in food science research and
product development. It includes key physicochemical properties, sensory data, regulatory
status, and comprehensive methodologies for its analysis and stability assessment.

Introduction

Monomethyl octanoate (CoH1s032) is a straight-chain saturated fatty acid methyl ester.[1] It is
a colorless to pale yellow liquid with a characteristic powerful, winy, fruity, and orange-like odor
and an oily, somewhat orange-like taste.[2][3] Natural sources of monomethyl octanoate
include fruits like apples, pears, and pineapples, as well as fermented products. In the food
industry, it is used as a synthetic flavoring agent to impart or enhance fruity notes in a variety of
products, including beverages, candies, baked goods, and ice cream.[1] Its use is regulated
and it is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers
Association (FEMA), with the designation FEMA number 2728.

Physicochemical Properties
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A summary of the key physicochemical properties of monomethyl octanoate is presented in
Table 1. This data is essential for understanding its behavior in food matrices and during
processing.

Table 1: Physicochemical Properties of Monomethyl Octanoate

Property Value Reference(s)
Chemical Formula CoH1502

Molecular Weight 158.24 g/mol

Appearance Colorless to pale yellow liquid

Powerful, winy, fruity, orange-

Odor Profile _
like

Taste Profile Oily, somewhat orange-like

Boiling Point 192-195 °C

Melting Point -40 °C

Flash Point 82 °C (closed cup)

Density 0.877 g/mL at 20 °C
Insoluble in water; soluble in

Solubility organic solvents like ethanol
and ether.

CAS Number 111-11-5

FEMA Number 2728

Sensory Information and Usage Levels

The sensory characteristics of monomethyl octanoate are its most important feature as a
flavoring agent. Understanding its detection thresholds and typical usage levels is critical for
successful application.

Sensory Thresholds
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Table 2: Sensory Thresholds of Monomethyl Octanoate

Threshold Type Medium Value Reference(s)

~0.1 mg/kg (~100
ppb)

Aroma Threshold

Taste Threshold - 20.00 ppm

Note: A specific odor threshold in water is not readily available in the literature. The provided
aroma threshold is a general value.

Recommended Usage Levels

The concentration of monomethyl octanoate needs to be carefully managed to achieve the
desired flavor profile without introducing off-notes. Typical usage levels in various food
categories are summarized in Table 3.

Table 3: Typical Usage Levels of Monomethyl Octanoate in Food Products

Food Category Usage Level (ppm) Reference(s)
Non-alcoholic beverages 0.02-1.0

Ice cream, ices, etc. 1.0-10

Candy 13

Baked goods 1.0-40

Experimental Protocols

The following section provides detailed protocols for the sensory evaluation, analytical
quantification, and stability testing of monomethyl octanoate in food applications.

Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for the descriptive sensory analysis of a beverage flavored with
monomethyl octanoate.
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Objective: To identify and quantify the sensory attributes of monomethyl octanoate in a
beverage.

Materials:

e Trained sensory panel (8-12 panelists)

o Test beverage with a known concentration of monomethyl octanoate
o Control beverage (without added flavor)

e |1SO-approved wine glasses with lids

e Odor-free water and unsalted crackers for palate cleansing

e Sensory evaluation software or paper ballots

Procedure:

o Panelist Training: Train panelists on the key aroma and flavor attributes associated with
monomethyl octanoate (e.g., fruity, orange, waxy, sweet). Develop a consensus lexicon.

o Sample Preparation: Prepare the test and control beverages. The concentration of
monomethyl octanoate in the test beverage should be within the typical usage range.
Present 20 mL of each sample in coded glasses at a controlled temperature (e.g., 10 °C for
beverages).

o Evaluation:

o

Panelists should first evaluate the aroma of the samples by sniffing from the covered
glass.

[¢]

Next, they should taste the samples, holding them in their mouths for a few seconds to
perceive the full flavor profile.

[¢]

Panelists rate the intensity of each attribute on a 15-cm line scale anchored from "not
perceptible" to "very strong".
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o Palate cleansers should be used between samples.

o Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using
appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory
attributes between the test and control samples.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol describes a method for the quantification of monomethyl octanoate in a clear
beverage using GC-MS.

Obijective: To determine the concentration of monomethyl octanoate in a beverage sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)
e GC column suitable for flavor analysis (e.g., Zebron ZB-1701)
 Monomethyl octanoate analytical standard

e Internal standard (e.g., D4-methanol)

¢ Anhydrous sodium chloride

o Ethyl acetate (anhydrous)

e GC-MS vials

Procedure:

e Sample Preparation:

o To 1 mL of the beverage sample in a centrifuge tube, add 10 pL of the internal standard
solution.

o Add anhydrous sodium chloride until saturation and vortex for 15 seconds.
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o Add 500 pL of anhydrous ethyl acetate and vortex vigorously for 1 minute.
o Centrifuge at 2000 x g for 2 minutes to separate the layers.

o Transfer approximately 200 uL of the upper ethyl acetate layer to a GC-MS vial.

e GC-MS Analysis:

[¢]

Injector: 250 °C, splitless mode.

[¢]

Oven Program: Hold at 60 °C for 2 min, then ramp to 234 °C at 3 °C/min, then to 260 °C at
5 °C/min, and hold for 10 min.

Carrier Gas: Helium at a constant flow of 1.3 mL/min.

o

[e]

MS Detector: Electron impact ionization (70 eV), scan range m/z 35-300.
¢ Quantification:

o Create a calibration curve using standard solutions of monomethyl octanoate of known
concentrations.

o Identify the monomethyl octanoate peak in the sample chromatogram based on its
retention time and mass spectrum.

o Quantify the concentration of monomethyl octanoate in the sample by comparing its
peak area (normalized to the internal standard) to the calibration curve.

Stability Testing

This protocol provides a framework for assessing the stability of monomethyl octanoate in a
food matrix under accelerated conditions.

Objective: To evaluate the degradation of monomethyl octanoate in a food product over time
under specific storage conditions.

Materials:

e Food product containing a known initial concentration of monomethyl octanoate.
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e Environmental chambers with controlled temperature and humidity.
« Analytical equipment for quantification (e.g., GC-MS).
Procedure:

o Sample Preparation: Prepare batches of the food product with the target concentration of
monomethyl octanoate. Package the samples in their final intended packaging.

o Storage Conditions: Store the samples in environmental chambers under accelerated
conditions (e.g., elevated temperature). A common condition is 35 °C and 75% relative
humidity.

o Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12 weeks).
e Analysis: At each time point, remove a set of samples from the chamber.

o Conduct quantitative analysis (using the GC-MS protocol in 4.2) to determine the
concentration of monomethyl octanoate remaining.

o Optionally, perform sensory evaluation (using the protocol in 4.1) to assess any changes in
the flavor profile.

» Data Analysis: Plot the concentration of monomethyl octanoate versus time. This data can
be used to determine the degradation kinetics and estimate the shelf life of the flavor in the
product. Notably, the hydrolysis of methyl octanoate is base-catalyzed, with estimated half-
lives of 3.3 years at pH 7 and 121 days at pH 8.

Visualizations

Chemical Structure and Properties of Monomethyl
Octanoate
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Monomethyl Octanoate

Chemical Formula: CoH1s802 = Molecular Weight: 158.24 g/mol

exhibits

Key Properties
Odor: Fruity, Orange | Taste: Oily, Fruity | Solubility: Insoluble in Water |FEMA GRAS: 2728

leads to

Applications in Food

Beverages Baked Goods Candy Ice Cream

Figure 1: Chemical Structure and Key Properties
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Figure 1: Chemical Structure and Key Properties (Within 100 characters)

Workflow for Flavoring Agent Evaluation

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b032748?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Initial Screening
(Sensory & Physicochemical)

i

Application in
Model Food System

AN

Sensory Evaluation Analytical Quantification
(Descriptive Analysis) (e.g., GC-MS)

N

Optimization of
Usage Level

i

Stability Testing
(Accelerated Shelf-Life)

Final Product

Application & Validation

Figure 2: Workflow for Evaluating a New Flavoring Agent

Click to download full resolution via product page
Figure 2: Workflow for Evaluating a New Flavoring Agent (Within 100 characters)

Conclusion

Monomethyl octanoate is a versatile and effective flavoring agent for imparting fruity and
sweet notes in a wide range of food products. Its successful application relies on a thorough
understanding of its physicochemical properties, sensory characteristics, and stability in
different food matrices. The protocols provided in this document offer a comprehensive
framework for the evaluation and utilization of monomethyl octanoate, enabling researchers
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and product developers to optimize its use and ensure the quality and consistency of flavored
food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b032748?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-Octanoate
https://www.researchgate.net/publication/384796841_Photocatalytic_Degradation_of_Methyl_Orange_Using_Iron_Oxide_Nanoparticles_Using_Lotus_Seeds
https://www.echemi.com/products/pid_Seven962-caprylicacidmethylester.html
https://www.benchchem.com/product/b032748#monomethyl-octanoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b032748#monomethyl-octanoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b032748#monomethyl-octanoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b032748#monomethyl-octanoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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